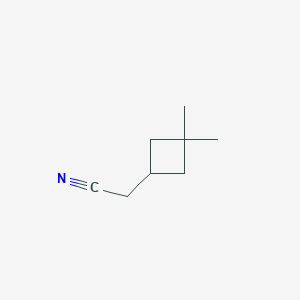

(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are a class of compounds that have been found in many important synthetic drug molecules. They have shown clinical and biological applications due to their ability to bind with high affinity to multiple receptors . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .

Biological Activities

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . It is physically crystalline and colorless in nature with specific odors .

Chemical Reactions Analysis

The chemical reactions involving indole derivatives can vary widely depending on the specific derivative and the conditions under which the reaction takes place. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Aplicaciones Científicas De Investigación

Microwave Assisted Synthesis and Biological Evaluation

Compounds containing furan and pyrazoline derivatives have been synthesized using both conventional and microwave irradiation methods, showing significant anti-inflammatory and antibacterial activities. Microwave irradiation offers advantages in terms of higher yields, environmental friendliness, and reduced reaction times. The study highlights the potential of furan-containing compounds in therapeutic applications, suggesting a possible area of investigation for the compound (P. Ravula et al., 2016).

Metal Complexes with Antiviral Activity

Benzofuran compounds have been synthesized and complexed with metals, demonstrating significant inhibitory activity against HIV. This research indicates the potential of furan derivatives, when combined with metal ions, to serve as potent antiviral agents. The structure-function relationship explored in these studies could be relevant for designing new therapeutics based on the compound of interest (S. Galal et al., 2010).

Fluorinated Heterocyclic Compounds

The synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles through photochemical methods has been reported, showcasing the utility of oxadiazole rings in the development of compounds with potential electronic and photophysical applications. This suggests that the oxadiazole component of the compound could be explored for its electronic properties and reactivity under photochemical conditions (S. Buscemi et al., 2001).

Synthesis and Applications of Heterocyclic Compounds

The literature also discusses the synthesis and diverse applications of heterocyclic compounds, including those with pyrrole, oxadiazole, and indole rings. These compounds are known for their biological, pharmacological, and electronic properties. The synthesis strategies and applications presented in these studies could provide a foundation for further research into the specific compound of interest, exploring its potential uses in various fields (K. L. Milkiewicz et al., 2003).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c24-19(15-10-12-4-1-2-5-14(12)20-15)23-8-7-13(11-23)17-21-18(26-22-17)16-6-3-9-25-16/h1-6,9-10,13,20H,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMWKHAHZDCVMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2393762.png)

![N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2393763.png)

![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2393768.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2393769.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2393773.png)

![2-[[3-[(E)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2393774.png)

![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2393778.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2393780.png)